1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a quinoline core substituted with chlorophenyl, fluorobenzenesulfonyl, and dimethoxy groups. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with an appropriate aldehyde under acidic conditions.
Introduction of the Chlorophenyl Group: This step involves the alkylation of the quinoline core with a chlorophenylmethyl halide in the presence of a base such as potassium carbonate.
Methoxylation: The final step involves the methoxylation of the quinoline core using dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the quinoline core to a tetrahydroquinoline derivative.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzenesulfonyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors, such as kinases or G-protein coupled receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting the activity of enzymes such as kinases by binding to their active sites.
Modulating Receptors: Interacting with receptors like G-protein coupled receptors, leading to changes in cellular signaling pathways.
Altering Gene Expression: Affecting the expression of genes involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline: Shares a similar quinoline core but with different substituents.
N-[(2-chlorophenyl)methyl]-1-(4-fluorobenzenesulfonyl)piperidine-4-carboxamide: Contains similar functional groups but with a piperidine core instead of quinoline.
Uniqueness
1-[(2-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO5S/c1-31-21-11-18-20(12-22(21)32-2)27(13-15-5-3-4-6-19(15)25)14-23(24(18)28)33(29,30)17-9-7-16(26)8-10-17/h3-12,14H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBBJSXABDIUHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.